BenchChemオンラインストアへようこそ!

4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline

Drug Design Physicochemical Property Optimization Assay Interference Risk

4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline (CAS 923803-82-1) is a heterocyclic small molecule (C14H18N4, MW 242.32 g/mol) comprising a 1,2,4-triazole ring fused to an eight-membered saturated azocine ring, substituted at the 3-position with a para-aniline moiety. This compound belongs to the broader class of 3-substituted-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocines, which have been explored in patent and primary literature as scaffolds for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and P2X7 receptor modulators.

Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
CAS No. 923803-82-1
Cat. No. B3372577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline
CAS923803-82-1
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CCCN2C(=NN=C2C3=CC=C(C=C3)N)CC1
InChIInChI=1S/C14H18N4/c15-12-8-6-11(7-9-12)14-17-16-13-5-3-1-2-4-10-18(13)14/h6-9H,1-5,10,15H2
InChIKeyVMISOIYJAHTARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline (CAS 923803-82-1) for Drug Discovery: Core Scaffold, Physicochemical Properties, and Procurement Specifications


4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline (CAS 923803-82-1) is a heterocyclic small molecule (C14H18N4, MW 242.32 g/mol) comprising a 1,2,4-triazole ring fused to an eight-membered saturated azocine ring, substituted at the 3-position with a para-aniline moiety [1]. This compound belongs to the broader class of 3-substituted-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocines, which have been explored in patent and primary literature as scaffolds for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [2] and P2X7 receptor modulators [3]. Commercially available from multiple suppliers (e.g., Enamine, AKSci, ChemScene) at ≥95% purity, it serves as a versatile building block for medicinal chemistry derivatization via the free aniline NH2 handle.

Why the 8-Membered Azocine Ring and Para-Aniline Substituent of CAS 923803-82-1 Prevent Simple Analog Replacement


The triazolo-azocine scaffold is highly sensitive to ring size, substitution pattern, and the presence or absence of bridging elements. Replacing the eight-membered azocine ring with a seven-membered azepine (e.g., 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline) alters ring strain, conformational flexibility, and lipophilicity, which can profoundly affect target binding [1]. Analogs bearing bulky lipophilic groups at the 3-position (e.g., phenylcyclobutyl or adamantyl) instead of the compact para-aniline moiety shift the pharmacological profile from a derivatizable scaffold toward potent 11β-HSD1 inhibitors with IC50 values in the low nanomolar range [2], demonstrating that even subtle substituent changes drastically alter potency and selectivity. Furthermore, epimino-bridged variants (e.g., US 9,102,686) introduce stereochemical complexity and additional hydrogen-bonding capacity that redirect target engagement toward P2X7 antagonism rather than 11β-HSD1 inhibition [3]. These structure-activity relationship (SAR) discontinuities mean that in-class compounds cannot be interchanged without experimental validation of the desired biological profile.

Quantitative Head-to-Head Comparisons: Where CAS 923803-82-1 Differs from Triazolo-Azocine and Triazole Analogs


Predicted LogP: 1.87 vs. 3.38–5.0 for Lipophilic 3-Substituted Triazolo-Azocine 11β-HSD1 Inhibitors

The calculated logP of 4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline is 1.872 (ALogP) [1], placing it within the favorable range for CNS drug-likeness (logP 1–3). In contrast, 11β-HSD1 inhibitor leads based on the same triazolo-azocine core but bearing lipophilic 3-substituents exhibit substantially higher logP values: the 3-adamantyl analog has a predicted logP of ~3.38 [2], and the 3-(4-pentylbicyclo[2.2.2]octan-1-yl) analog is predicted to exceed 5.0 [3]. This 1.5–3+ log unit differential translates to a >30-fold difference in calculated octanol-water partition, directly affecting aqueous solubility, protein binding, and phospholipidosis risk in cellular assays.

Drug Design Physicochemical Property Optimization Assay Interference Risk

Para-Aniline NH2 as a Synthetic Handle Enables Derivatization Not Possible with 3-Phenyl or 3-Cycloalkyl Triazolo-Azocines

The para-aniline group of CAS 923803-82-1 provides a nucleophilic primary amine (NH2) that can undergo amide bond formation, reductive amination, sulfonamide synthesis, or urea coupling without requiring deprotection steps. In the phenylcyclobutyl triazole 11β-HSD1 inhibitor series described by Zhu et al. (2008), the 3-position is occupied by a phenylcyclobutyl group lacking a modifiable NH2 handle [1]. Similarly, the adamantyl and bicyclooctyl-substituted triazolo-azocines in the Merck 11β-HSD1 program (BindingDB entries BDBM50340809, BDBM50174285) possess no free amine functionality at the 3-substituent [2]. This means CAS 923803-82-1 can be diversified into amide, sulfonamide, or urea libraries in a single synthetic step, whereas the comparator compounds require de novo synthesis of each analog from the corresponding acid hydrazide precursor.

Medicinal Chemistry Parallel Synthesis Library Enumeration

8-Membered Azocine Ring vs. 7-Membered Azepine: Ring Size and Conformational Flexibility Differentials

The target compound features an 8-membered saturated azocine ring fused to the triazole, whereas close analogs such as 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline contain a 7-membered azepine ring . The additional methylene unit in the azocine ring alters the N3–C3a–C10a–N10 dihedral angle and the spatial relationship between the triazole ring and the aniline substituent. No direct co-crystal structure comparison is publicly available; however, class-level SAR from the 11β-HSD1 phenylcyclobutyl triazole series demonstrates that ring size and fusion geometry critically determine inhibitor potency: 3-(1-phenylcyclobutyl) analogs bearing the 8-membered azocine ring achieve IC50 values of 1–14 nM at human 11β-HSD1 [1], whereas simple 1,2,4-triazole analogs lacking the fused saturated ring show substantially reduced activity (IC50 >100 nM for non-fused analogs in the same assay system) [1].

Scaffold Hopping Conformational Analysis Ring Size SAR

Absence of Chiral Centers vs. Epimino-Bridged P2X7 Modulators: Implications for Synthesis Complexity and Batch Reproducibility

CAS 923803-82-1 is achiral, containing no stereogenic centers. In contrast, the epimino-bridged triazolo-azocines exemplified in the Janssen P2X7 modulator patents (US 9,102,686 and US 10,053,462) possess defined (6R,10S) stereochemistry at the bridgehead carbons [1]. Among these chiral analogs, compound 201 (BDBM203332) achieves a Ki of 3.2 nM and IC50 of 726 nM at human P2X7, while compound 202 (BDBM203333) has a Ki of 5.8 nM and IC50 of 462 nM [2]. The stereochemical complexity of these reference compounds necessitates chiral HPLC separation or asymmetric synthesis for pharmaceutical-grade material, increasing manufacturing costs and quality control burden. The achiral nature of the target compound simplifies QC (achiral HPLC sufficient) and eliminates batch-to-batch enantiomeric purity variability.

Synthetic Tractability Chiral Purity Scale-Up Feasibility

11β-HSD1 Selectivity Window: Polycyclic 3-Substituted Triazolo-Azocines Show >200-Fold Selectivity Over 11β-HSD2, Informing Scaffold Selection

Although direct selectivity data for CAS 923803-82-1 at 11β-HSD1/HSD2 are not publicly available, class-level data from closely related triazolo-azocine analogs inform scaffold selection decisions. The 3-(1-(4-chlorophenyl)cyclobutyl)-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine analog (CHEMBL257149) exhibits an IC50 of 1.3 nM at human 11β-HSD1 [1]. For the 3-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)bicyclo[2.2.2]octan-1-yl) analog (CHEMBL372768), IC50 values are 13 nM (human 11β-HSD1), 17 nM (mouse 11β-HSD1), and 4,000 nM (human 11β-HSD2) [2], representing an HSD1:HSD2 selectivity ratio of >230-fold. These data demonstrate that the triazolo-azocine core is permissive for achieving high selectivity against the Type 2 isozyme, a critical parameter for metabolic disease programs where HSD2 inhibition would be detrimental.

Target Selectivity Metabolic Disease Off-Target Risk

Commercial Availability and Purity Specifications: ≥95% Purity from Multiple Non-Exclusive Suppliers at Defined Price Points

CAS 923803-82-1 is commercially available from Enamine (Cat. EN300-25631, 95% purity) [1], AKSci (Cat. 4404CW, 95% purity) , ChemScene (Cat. CS-0242865, ≥95% purity; priced at USD 95/50 mg to USD 2,263/10 g) , and CymitQuimica (Ref. 3D-YLB80382, min. 95%, 50 mg at €181, 500 mg at €678) . In contrast, closely related aniline-containing triazolo-azepine analogs (e.g., 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline) are listed by fewer vendors and often at lower or unspecified purity . Multi-supplier availability with consistent ≥95% purity specifications reduces single-source procurement risk and provides competitive pricing benchmarks for budget planning.

Chemical Procurement Supply Chain Quality Specification

Optimal Use Cases for 4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Requiring an Achiral, Derivatizable Triazolo-Azocine Scaffold with Moderate Lipophilicity

For medicinal chemistry programs targeting enzymes where moderate logP (1.5–2.5) is desirable—such as CNS-penetrant 11β-HSD1 inhibitors—CAS 923803-82-1 offers a logP of 1.872 [1], significantly lower than the 3.38–5.0 range of optimized 11β-HSD1 leads. Its free para-NH2 enables one-step diversification into amide, sulfonamide, or urea libraries [2], whereas comparator scaffolds require de novo synthesis of each analog. The achiral nature eliminates chiral QC costs, making it cost-effective for parallel synthesis campaigns of 50–500 compounds.

Scaffold-Hopping Studies Comparing 8-Membered Azocine vs. 7-Membered Azepine Ring Systems for Target Engagement

Research groups investigating the impact of saturated ring size on target binding can use CAS 923803-82-1 as the 8-membered azocine representative and compare it directly against the 7-membered azepine analog 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline [1]. The class-level SAR from the 11β-HSD1 phenylcyclobutyl series indicates that azocine-fused analogs achieve IC50 values of 1–14 nM, whereas non-fused triazoles exceed 100 nM [2], suggesting that ring fusion topology is a critical determinant of potency that warrants systematic scaffold-hopping evaluation.

Selectivity Profiling Against 11β-HSD2 Using the Triazolo-Azocine Core as a Validated Starting Point

Programs targeting 11β-HSD1 for metabolic syndrome or cognitive disorders can leverage the established >200-fold HSD1:HSD2 selectivity window of triazolo-azocine analogs (e.g., CHEMBL372768: HSD1 IC50 = 13 nM vs. HSD2 IC50 = 4,000 nM) [1]. CAS 923803-82-1 may serve as a fragment-sized starting point (MW = 242) for growing into selective inhibitors, with the confidence that the core scaffold does not intrinsically drive HSD2 inhibition—a key liability differentiated from non-selective triazole scaffolds lacking this selectivity precedent [2].

Gram-Scale Procurement for Fragment-Based Screening Libraries Requiring Multi-Vendor Supply Assurance

With ≥4 non-exclusive suppliers offering ≥95% purity (Enamine, AKSci, ChemScene, CymitQuimica) at published price points ranging from USD 95 to EUR 678 for 50–500 mg quantities [1][2], CAS 923803-82-1 provides the supply chain redundancy necessary for sustained fragment-based drug discovery (FBDD) library maintenance. The consistent purity specification across vendors minimizes batch re-qualification costs compared to the azepine analog, which is available from fewer sources with variable purity .

Quote Request

Request a Quote for 4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.